molecular formula C16H22N2S B4697579 2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE

2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B4697579
M. Wt: 274.4 g/mol
InChI Key: GMVZFSMJNRYGPJ-UHFFFAOYSA-N
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Description

2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexylethyl group attached to a benzimidazole core via a sulfanyl (thioether) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole core with a suitable thiol, such as 2-cyclohexylethanethiol, under basic conditions.

    Final Coupling: The final step involves the coupling of the sulfanyl-substituted benzimidazole with a suitable alkylating agent to introduce the cyclohexylethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. Benzimidazoles are known to inhibit enzymes such as tubulin polymerase, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-[(PHENYLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE-5-SULFONIC ACID: Similar structure with a phenylsulfanyl group instead of a cyclohexylethyl group.

    2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole: Contains a chloromethyl group and a methyl group on the benzimidazole core.

    2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride: Features a chloroethyl group and a methyl group on the benzimidazole core.

Uniqueness

The uniqueness of 2-{[(2-CYCLOHEXYLETHYL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylethyl group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy as a therapeutic agent.

Properties

IUPAC Name

2-(2-cyclohexylethylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c1-2-6-13(7-3-1)10-11-19-12-16-17-14-8-4-5-9-15(14)18-16/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZFSMJNRYGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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